

Application Notes and Protocols for Angiogenesis Inhibition Assays Using AZ-PFKFB3-67

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Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key metabolic gatekeeper in angiogenesis is the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a potent activator of glycolysis, a metabolic pathway that fuels endothelial cell (EC) proliferation and migration, which are essential for vessel sprouting.[1] The small molecule AZ-PFKFB3-67 is a potent and selective inhibitor of PFKFB3, with reported IC50 values of 11 nM for the PFKFB3 enzyme.[2] It serves as a valuable tool for investigating the role of PFKFB3 in angiogenesis and as a potential therapeutic agent to inhibit pathological neovascularization.

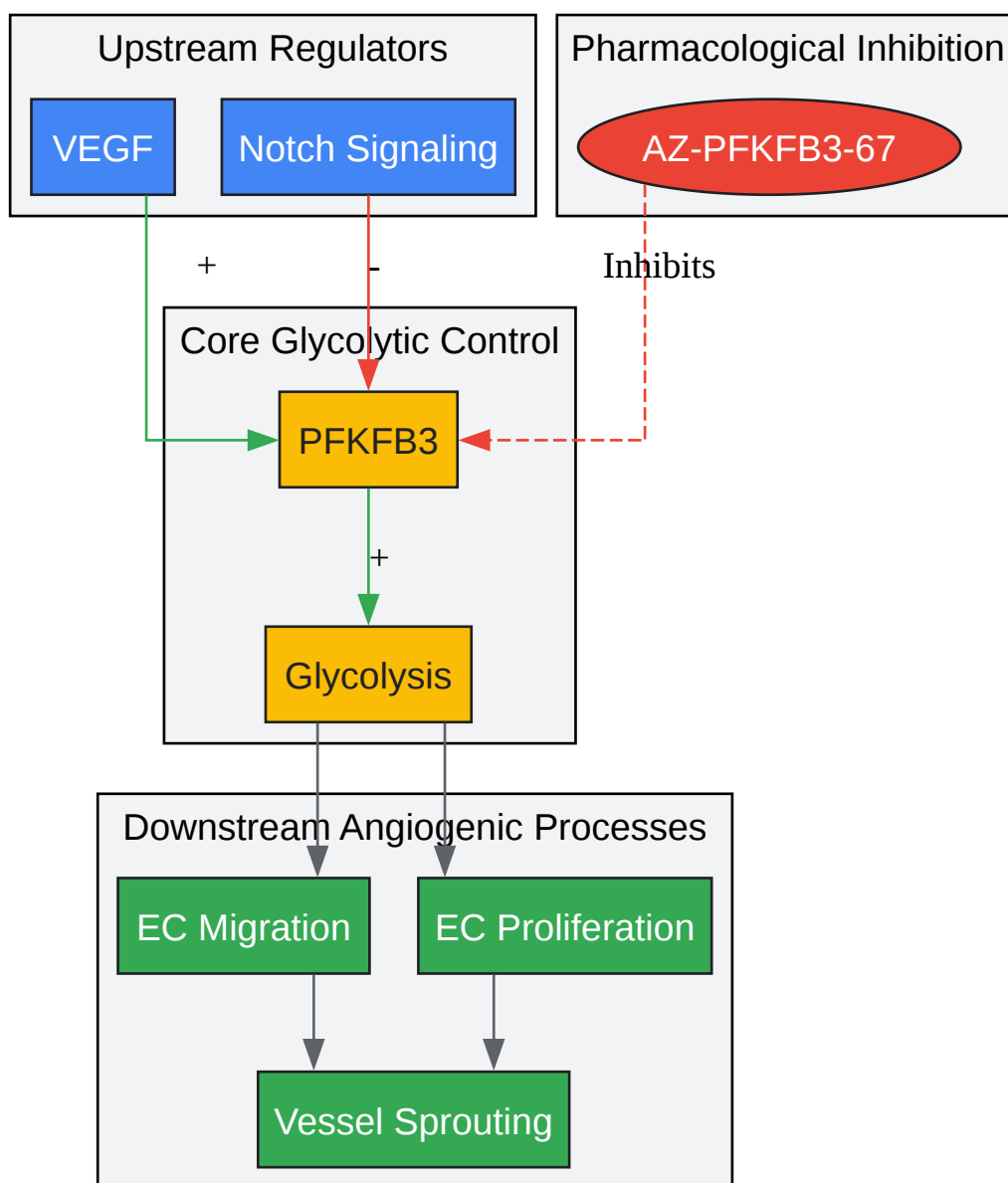
Interestingly, recent studies have shown that AZ-PFKFB3-67 can inhibit angiogenesis in vitro and in vivo through mechanisms that may be independent of glycolysis inhibition.[3][4] While it demonstrates significant efficacy in reducing the formation of vascular networks, it does not appear to affect endothelial cell proliferation or migration.[3][4] This suggests a novel mechanism of action for angiogenesis inhibition by targeting PFKFB3.

These application notes provide detailed protocols for three standard angiogenesis assays—the in vitro Endothelial Tube Formation Assay, the ex vivo Aortic Ring Assay, and the in vivo

Chick Chorioallantoic Membrane (CAM) Assay—adapted for the use of AZ-PFKFB3-67.

PFKFB3 Signaling in Angiogenesis

The PFKFB3 enzyme plays a crucial role in the metabolic regulation of angiogenesis. Pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) upregulate PFKFB3 expression, leading to increased glycolytic flux. This provides the necessary energy and building blocks for endothelial cell migration and proliferation. The Notch signaling pathway, which is critical for determining the "tip" versus "stalk" cell phenotype in a growing vessel sprout, acts as a counter-regulator by downregulating PFKFB3.^[5] Inhibition of PFKFB3, therefore, represents a key intervention point to disrupt the angiogenic process.



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PFKFB3 signaling pathway in angiogenesis.

Data Presentation: Quantitative Effects of AZ-PFKFB3-67

While specific quantitative data from dose-response studies for AZ-PFKFB3-67 in cell-based angiogenesis assays are not readily available in the public literature, the following table presents representative data to illustrate the expected outcomes. Researchers should perform

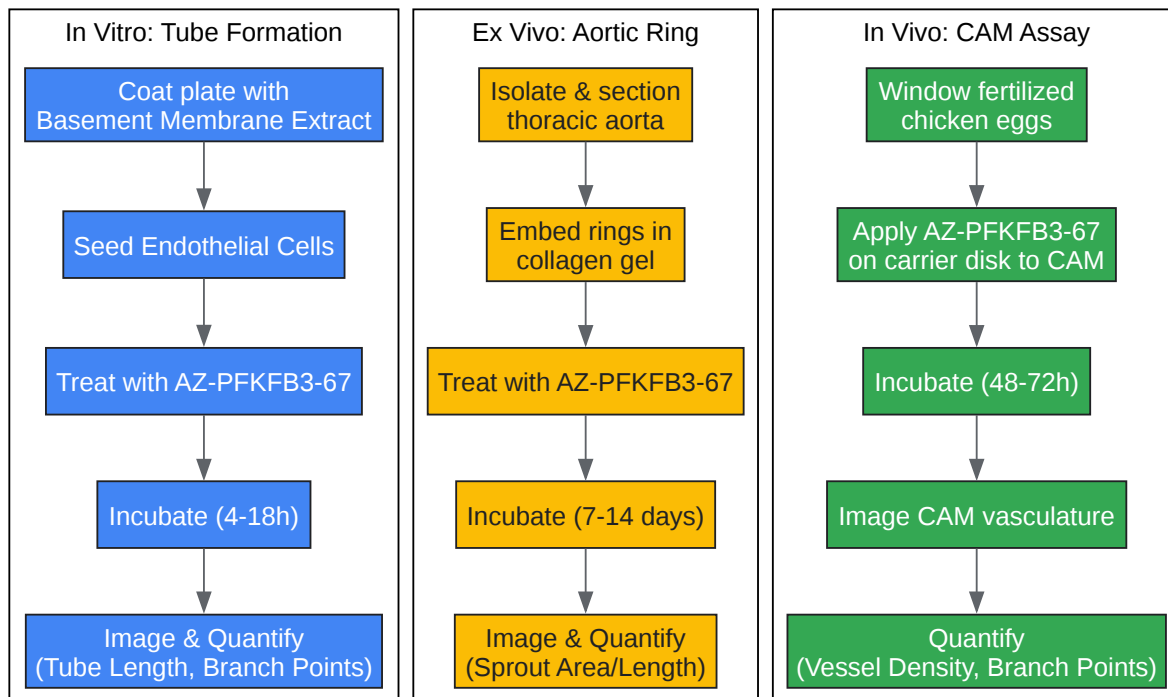
their own dose-response experiments to determine the precise IC50 values and optimal concentrations for their specific experimental conditions.

Assay Type	Model	Parameter Measured	AZ-PFKFB3-67 Concentration	Representative Result (% Inhibition vs. Vehicle Control)
In Vitro	Endothelial Tube Formation	Total Tube Length	10 nM	25%
	100 nM	60%		
	1 µM	90%		
Ex Vivo	Aortic Ring Sprouting	Sprout Area	100 nM	35%
	1 µM	75%		
	10 µM	95%		
In Vivo	Chick CAM Assay	Branch Points	1 µ g/disk	40%
	10 µ g/disk	80%		

Note: The above data are illustrative. A study by Veseli et al. (2021) demonstrated "good inhibitory efficacy" in the tube formation assay and "significant inhibition of angiogenesis in vivo" with AZ-PFKFB3-67, though specific percentages were not provided.[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following is a general workflow for conducting angiogenesis inhibition assays.



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Workflow for angiogenesis inhibition assays.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
- Endothelial Cell Growth Medium (EGM-2)

- Basement Membrane Extract (BME), such as Matrigel®
- 96-well culture plates, pre-chilled
- AZ-PFKFB3-67 stock solution (e.g., 10 mM in DMSO)
- Vehicle control (DMSO)
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with a camera

Protocol:

- Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.
- Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in serum-free or low-serum medium. Count the cells and adjust the density to $1-2 \times 10^5$ cells/mL.
- Treatment Preparation: Prepare serial dilutions of AZ-PFKFB3-67 in the cell suspension medium. Include a vehicle control (DMSO at the same final concentration as the highest AZ-PFKFB3-67 dose).
- Cell Seeding and Treatment: Add 100 µL of the cell suspension (containing the appropriate treatment) to each well of the BME-coated plate. This gives a final cell density of $1-2 \times 10^4$ cells per well.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically.
- Imaging: Capture images of the tube network in each well using an inverted phase-contrast microscope.

- Quantification: Analyze the images using software such as ImageJ with the Angiogenesis Analyzer plugin. Key parameters to quantify include total tube length, number of junctions, and number of meshes.

Ex Vivo Aortic Ring Assay

This assay uses explants of the aorta to model vessel sprouting in a three-dimensional matrix, which recapitulates many aspects of in vivo angiogenesis.

Materials:

- Thoracic aorta from a rat or mouse
- Collagen Type I solution
- Endothelial growth medium
- 48-well culture plates
- Surgical instruments (forceps, scissors)
- AZ-PFKFB3-67 stock solution
- Vehicle control (DMSO)
- Inverted microscope with a camera

Protocol:

- Aorta Dissection: Euthanize a mouse or rat according to approved institutional protocols. Dissect the thoracic aorta under sterile conditions and place it in cold serum-free medium.
- Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cross-section the aorta into 1 mm thick rings.
- Embedding: Place 100 μ L of neutralized Collagen Type I solution in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well. Overlay with an additional 50 μ L of collagen solution and polymerize.[3][6]

- Treatment: Add 200 μ L of endothelial growth medium containing the desired concentration of AZ-PFKFB3-67 or vehicle control to each well.
- Incubation: Culture the rings at 37°C, 5% CO₂ for 7-14 days. Replace the medium with fresh treatment-containing medium every 2-3 days.
- Imaging: Monitor the outgrowth of microvessels from the rings every other day using an inverted microscope. Capture final images at the end of the experiment.
- Quantification: Measure the area or the length of the vessel sprouts extending from the aortic ring using ImageJ or similar software. Results are typically expressed as a percentage of the vehicle-treated control.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM is a highly vascularized extraembryonic membrane of the chicken embryo and serves as a well-established in vivo model to study angiogenesis.

Materials:

- Fertilized chicken eggs (Day 3-4 of incubation)
- Egg incubator (37°C, 60% humidity)
- Sterile filter paper disks or gelatin sponges
- AZ-PFKFB3-67 solution (in a sterile, non-toxic solvent like PBS with a low percentage of DMSO)
- Vehicle control
- Stereomicroscope with a camera
- Tools for creating a window in the eggshell (e.g., Dremel with a cutting wheel)

Protocol:

- **Egg Incubation:** Incubate fertilized eggs at 37°C with humidity. On day 3, create a small hole in the blunt end of the egg over the air sac and a larger window (~1 cm²) in the shell over the embryo.
- **Ex-ovo Culture (Optional but recommended):** For better accessibility, the embryo can be transferred to a sterile culture dish on day 3.
- **Compound Application:** On day 7-8, gently place a sterile carrier disk (e.g., filter paper) soaked with a known amount of AZ-PFKFB3-67 (e.g., 1-10 µg) or vehicle onto the CAM surface, away from large pre-existing vessels.
- **Incubation:** Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
- **Imaging:** Re-open the window and observe the vasculature around the carrier disk. Capture images of the CAM using a stereomicroscope. The area immediately surrounding the disk is the region of interest.
- **Quantification:** Analyze the images by counting the number of blood vessel branch points converging towards the disk or by measuring vessel density in the treated area. Compare the results from AZ-PFKFB3-67-treated CAMs to vehicle-treated controls.

Conclusion

AZ-PFKFB3-67 is a potent tool for studying the role of PFKFB3-mediated metabolism in angiogenesis. The protocols provided here for in vitro, ex vivo, and in vivo assays offer a robust framework for assessing the anti-angiogenic properties of this compound. Given its unique mechanism of inhibiting tube formation without affecting cell proliferation or migration, AZ-PFKFB3-67 is a valuable compound for researchers in academia and industry who are seeking to uncover novel pathways and develop next-generation anti-angiogenic therapies.

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